molecular formula C16H23NOS B5884638 N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide

N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide

Cat. No. B5884638
M. Wt: 277.4 g/mol
InChI Key: AZFLZKNTUBLTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide, also known as CPT-11, is a potent antitumor agent that has been extensively studied for its therapeutic potential in cancer treatment. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide involves the inhibition of topoisomerase I, which is responsible for the relaxation of DNA during replication and repair. The compound binds to the enzyme and stabilizes the cleavage complex, preventing the re-ligation of the DNA strand. This results in the accumulation of single-strand breaks in the DNA, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cancer cells. In addition to inhibiting topoisomerase I, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide in lab experiments is its potency and specificity. The compound has been shown to be highly effective against a range of solid tumors, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.

Future Directions

There are several potential future directions for research on N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide. One area of interest is the development of new formulations or delivery methods that can improve the efficacy and safety of the compound. Another area of interest is the identification of biomarkers that can predict response to this compound treatment, allowing for more personalized cancer therapy. Finally, there is ongoing research into the use of this compound in combination with other drugs or therapies to enhance its antitumor activity and minimize potential side effects.

Synthesis Methods

The synthesis of N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide involves a series of chemical reactions that result in the formation of the final compound. The initial step involves the reaction of 4-methylthiophenol with cycloheptylamine to form the intermediate compound, which is then reacted with ethyl chloroacetate to form the final product, this compound.

Scientific Research Applications

N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. In particular, it has been shown to be effective against a range of solid tumors, including colorectal, lung, breast, and ovarian cancers. The compound works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and proliferating, ultimately leading to their death.

properties

IUPAC Name

N-cycloheptyl-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-13-8-10-15(11-9-13)19-12-16(18)17-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFLZKNTUBLTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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